

Benchmarking "Ethanone, 1-(1-cycloocten-1-yl)-" synthesis against known methods

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Compound of Interest

Compound Name: Ethanone, 1-(1-cycloocten-1-yl)-

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Benchmarking "Ethanone, 1-(1-cycloocten-1-yl)-" Synthesis: A Comparative Guide

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of a key method for synthesizing **Ethanone, 1-(1-cycloocten-1-yl)-**, also known as 1-acetylcyclooctene, benchmarking it against alternative outcomes from related synthetic approaches.

The primary focus of this guide is the Friedel-Crafts acylation of cis-cyclooctene. We will delve into a specific, experimentally validated protocol and compare its performance and outcomes with variations in catalysts. All quantitative data is presented in a clear tabular format, and a detailed experimental workflow and protocol are provided for reproducibility.

Comparative Analysis of Synthesis Methods

The synthesis of **"Ethanone, 1-(1-cycloocten-1-yl)-"** can be approached through the Friedel-Crafts acylation of cis-cyclooctene. However, the choice of Lewis acid catalyst plays a critical role in determining the final product. Research by Groves and Jones in 1969 demonstrated that the use of stannic chloride (tin(IV) chloride) as a catalyst selectively yields the desired 1-acetylcyclooctene. In contrast, other Lewis acids lead to different isomers or byproducts.

Method	Starting Material	Acylation Agent	Catalyst	Solvent	Product	Yield (%)
Method 1 (Target Synthesis)	cis-Cyclooctene	Acetyl chloride	Stannic chloride (SnCl ₄)	Carbon disulphide (CS ₂)	Ethanone, 1-(1-cycloocten-1-yl)-	55
Method 2 (Alternative Outcome)	cis-Cyclooctene	Acetyl chloride	Boron trifluoride (BF ₃)	Not specified	4-Acetylcyclooctene	Not specified
Method 3 (Alternative Outcome)	cis-Cyclooctene	Acetyl chloride	Zinc chloride (ZnCl ₂)	Not specified	4-Acetylcyclooctene	Not specified
Method 4 (Alternative Outcome)	cis-Cyclooctene	Acetyl chloride	Aluminium chloride (AlCl ₃)	Not specified	1-Acetyl-4-chlorocyclooctane or 4-acetyl-1-ethylcyclohexene	Not specified

Table 1: Comparison of different catalytic methods for the acylation of cis-cyclooctene. Data for Method 1 is derived from the detailed protocol below. Outcomes for Methods 2, 3, and 4 are based on the findings reported by Groves and Jones, with specific yields not detailed in the primary accessible literature.

Experimental Workflow

The synthesis of "**Ethanone, 1-(1-cycloocten-1-yl)-**" via Friedel-Crafts acylation follows a straightforward workflow. The process begins with the preparation of the reaction mixture, followed by the catalytic acylation reaction, and concludes with product isolation and purification.



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Synthesis workflow for **Ethanone, 1-(1-cycloocten-1-yl)-**.

Detailed Experimental Protocol: Synthesis of Ethanone, 1-(1-cycloocten-1-yl)- (Method 1)

This protocol is based on the successful synthesis of 1-acetylcyclooctene using a stannic chloride catalyst.

Materials:

- cis-Cyclooctene (11.0 g, 0.1 mol)
- Acetyl chloride (7.85 g, 0.1 mol)
- Stannic chloride (26.1 g, 0.1 mol)
- Carbon disulphide (100 ml)
- Crushed ice
- Concentrated hydrochloric acid
- Ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- A solution of cis-cyclooctene (11.0 g, 0.1 mol) and acetyl chloride (7.85 g, 0.1 mol) in carbon disulphide (50 ml) is prepared in a flask equipped with a stirrer and a dropping funnel.
- The solution is cooled to 0°C in an ice bath.
- A solution of stannic chloride (26.1 g, 0.1 mol) in carbon disulphide (50 ml) is added dropwise to the cooled solution with continuous stirring over a period of 1 hour.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 18 hours.
- The resulting mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with ether.
- The combined organic layers are washed successively with saturated sodium bicarbonate solution and water.
- The organic solution is dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure.
- The residue is purified by distillation to yield **Ethanone, 1-(1-cycloocten-1-yl)-**. The product is collected at a boiling point of 98-100°C at 15 mmHg.

Expected Yield: 8.4 g (55%)

This detailed guide provides a comprehensive overview for the synthesis of "**Ethanone, 1-(1-cycloocten-1-yl)-**", enabling researchers to make informed decisions for their synthetic strategies. The provided data and protocols offer a solid benchmark for performance and reproducibility.

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